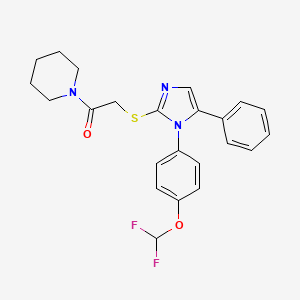

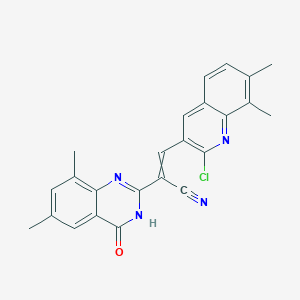

![molecular formula C19H18ClN3O5 B2714756 5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide CAS No. 941979-61-9](/img/structure/B2714756.png)

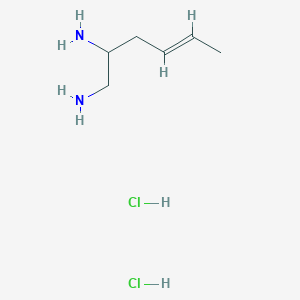

5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is an organic molecule with the molecular formula C19H18ClN3O5. It belongs to the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides 2a – c, which were prepared from N - (4-acetylphenyl)-5-chloro-2-methoxybenzamide as starting material .Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring and a benzene ring linked to each other through a CC or a CN bond . The molecular weight of this compound is 403.82.科学的研究の応用

Synthesis and Molecular Dynamics

A series of benzamide derivatives, including compounds structurally related to 5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide, were synthesized and evaluated for their antidiabetic properties. The synthesized compounds exhibited promising inhibitory activity against α-glucosidase, an enzyme implicated in diabetes management. Molecular docking and dynamic simulations supported the structure-activity relationships, highlighting the significance of specific substituents on the benzamide scaffold for biological activity (Thakral, Narang, Kumar, & Singh, 2020).

Anticonvulsant Properties

In another study, benzamide derivatives were designed, synthesized, and evaluated as potential anticonvulsant agents. These compounds showed considerable activity in models of epilepsy, suggesting their utility in the treatment of seizure disorders. Notably, one compound demonstrated significant sedative-hypnotic activity without impairing learning and memory, indicating a promising therapeutic profile for benzodiazepine receptor agonists (Faizi et al., 2017).

Structural Insights

A study focused on the structural and absolute configuration of benzamide derivatives, including those with a chloro, methoxy, and nitro substitution pattern similar to this compound. The research provided insights into how modifications to the benzamide structure, such as the introduction of a methoxy or hydroxy group, influence the compound's 3D configuration and potential reactivity, which could be crucial for medicinal applications (Galal et al., 2018).

Cytotoxicity and DNA Interactions

The reductive chemistry of benzamide derivatives, including those resembling this compound, was explored to understand their selective toxicity towards hypoxic cells. These compounds undergo enzymatic reduction under hypoxic conditions, leading to the formation of cytotoxic species that can form DNA interstrand crosslinks, a mechanism of action relevant to anticancer therapy (Palmer, van Zijl, Denny, & Wilson, 1995).

Microbial Interactions

Benzamide derivatives were synthesized and screened for their antimicrobial properties. These compounds exhibited significant activity against both bacterial and fungal pathogens, suggesting their potential in treating infectious diseases. The findings underscore the versatility of benzamide derivatives, like this compound, in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

特性

IUPAC Name |

5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O5/c1-28-17-8-6-13(11-16(17)22-9-3-2-4-18(22)24)21-19(25)14-10-12(20)5-7-15(14)23(26)27/h5-8,10-11H,2-4,9H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEFWMBTKZTEKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

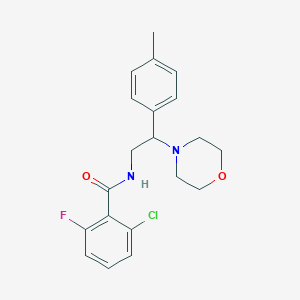

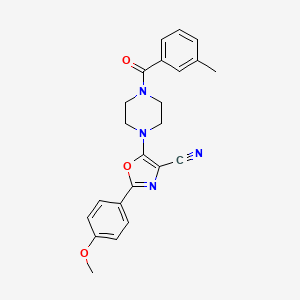

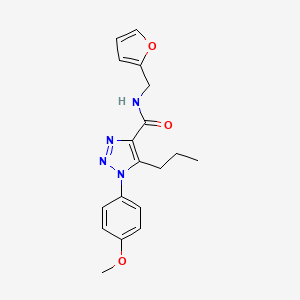

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2714692.png)

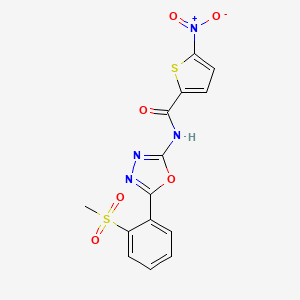

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2714693.png)